

using 3,5-Difluoro-4-methoxybenzyl alcohol as a synthetic building block

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Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxybenzyl
alcohol

Cat. No.: B1318715

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Application Notes and Protocols: 3,5-Difluoro-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzyl alcohol is a valuable synthetic building block, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy group provides an additional point for chemical modification. This document provides an overview of its applications and detailed protocols for its use in common synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Difluoro-4-methoxybenzyl alcohol** is presented in the table below.

Property	Value
Molecular Formula	C ₈ H ₈ F ₂ O ₂
Molecular Weight	174.14 g/mol
Appearance	White to off-white crystalline powder
Melting Point	78-82 °C
Boiling Point	Not available
Solubility	Soluble in methanol, ethanol, and other common organic solvents

Applications in Organic Synthesis

3,5-Difluoro-4-methoxybenzyl alcohol serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the 3,5-difluoro-4-methoxyphenyl moiety into target molecules. Key applications include its use in oxidation, halogenation, and etherification reactions.

Experimental Protocols

Oxidation to 3,5-Difluoro-4-methoxybenzaldehyde

The oxidation of **3,5-Difluoro-4-methoxybenzyl alcohol** to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for reactions such as reductive aminations and Wittig reactions.

Protocol:

- To a solution of **3,5-Difluoro-4-methoxybenzyl alcohol** (1.0 g, 5.74 mmol) in dichloromethane (20 mL) is added pyridinium chlorochromate (PCC) (1.86 g, 8.61 mmol).
- The reaction mixture is stirred at room temperature for 2 hours.
- Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of silica gel.

- The filtrate is concentrated under reduced pressure to yield the crude product.
- Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords the pure 3,5-Difluoro-4-methoxybenzaldehyde.

Reactant	Molar Equiv.
3,5-Difluoro-4-methoxybenzyl alcohol	1.0
Pyridinium chlorochromate (PCC)	1.5

Bromination to 3,5-Difluoro-4-methoxybenzyl bromide

The conversion of the alcohol to the corresponding benzyl bromide creates a potent electrophile for use in various alkylation reactions.

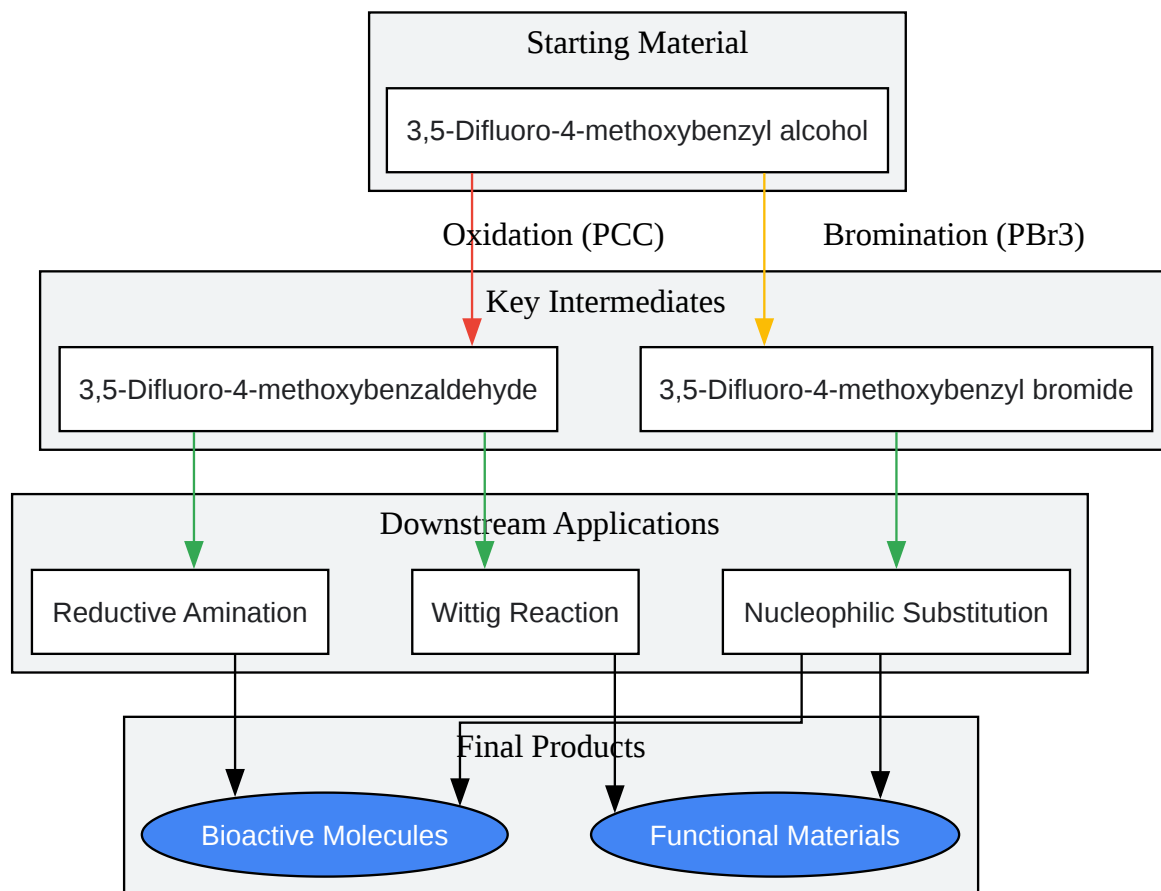
Protocol:

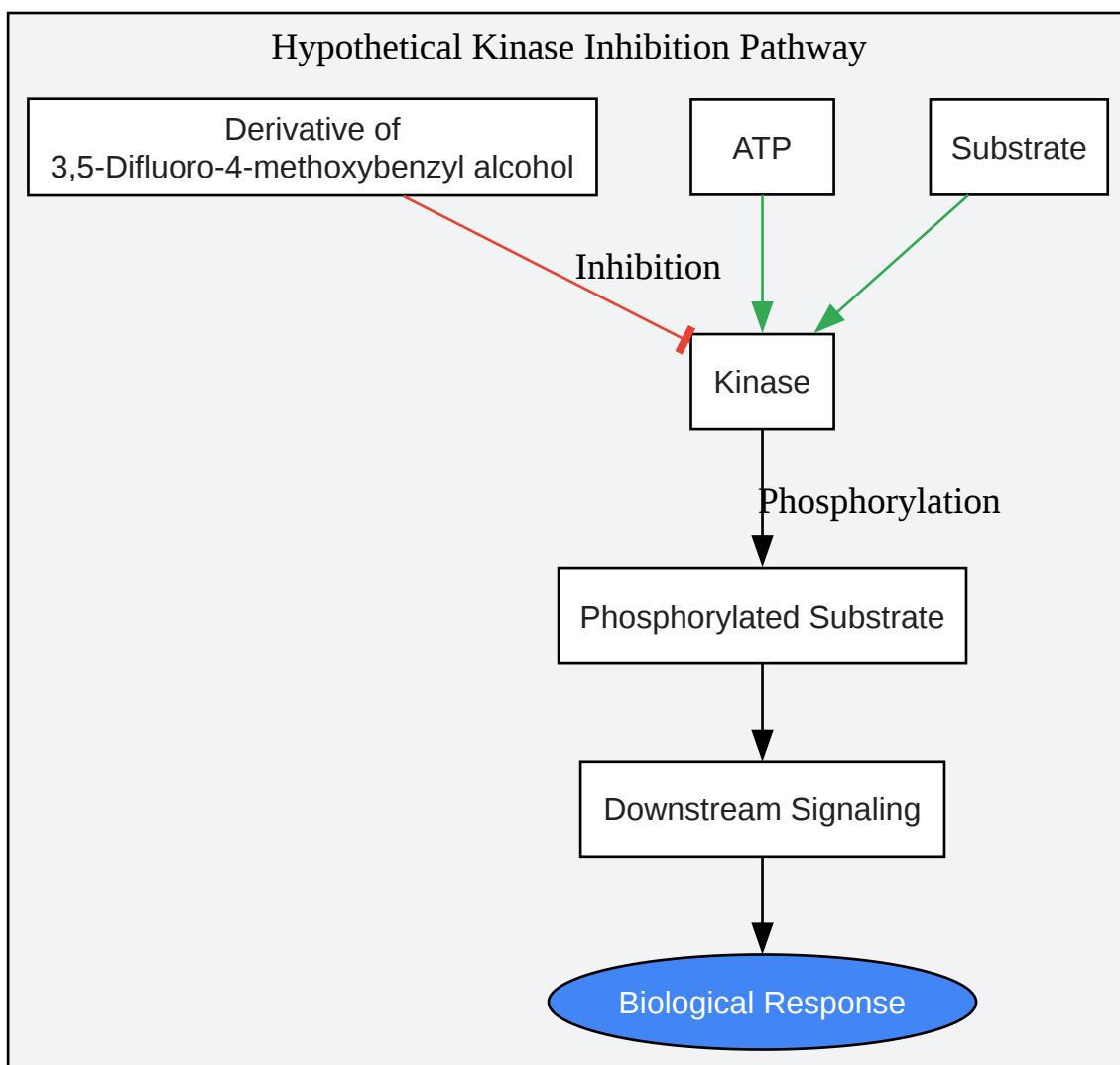
- **3,5-Difluoro-4-methoxybenzyl alcohol** (1.0 g, 5.74 mmol) is dissolved in anhydrous diethyl ether (20 mL) under a nitrogen atmosphere.
- The solution is cooled to 0 °C, and phosphorus tribromide (PBr₃) (0.22 mL, 2.30 mmol) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
- The reaction is quenched by the slow addition of water.
- The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
- The resulting crude 3,5-Difluoro-4-methoxybenzyl bromide can be used in subsequent steps without further purification.

Reactant	Molar Equiv.
3,5-Difluoro-4-methoxybenzyl alcohol	1.0
Phosphorus tribromide (PBr ₃)	0.4

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the utilization of **3,5-Difluoro-4-methoxybenzyl alcohol** in a multi-step synthesis.





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